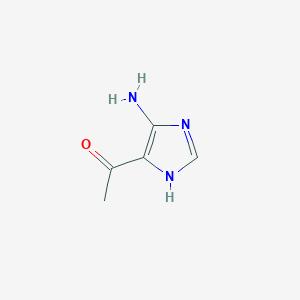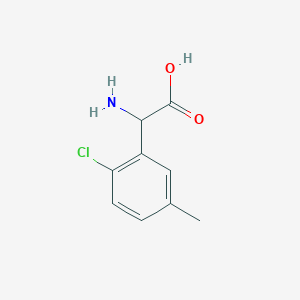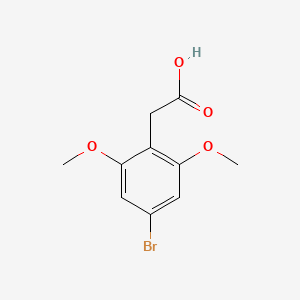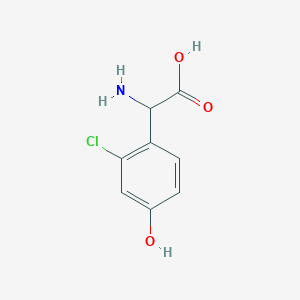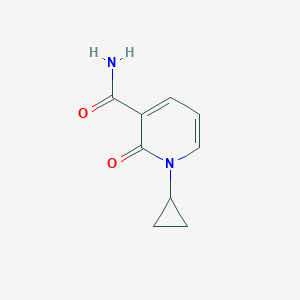
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C9H9NO3 It is a derivative of pyridine, featuring a cyclopropyl group and an oxo group attached to the pyridine ring
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of cyclopropylamine with 2-oxo-1,2-dihydropyridine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound is structurally similar but lacks the carboxamide group.
2-Oxo-1,2-dihydropyridine-3-carboxamide: This compound lacks the cyclopropyl group and may exhibit different reactivity and biological activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)7-2-1-5-11(9(7)13)6-3-4-6/h1-2,5-6H,3-4H2,(H2,10,12) |
Clave InChI |
BNWXBBRWOULWFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=CC=C(C2=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


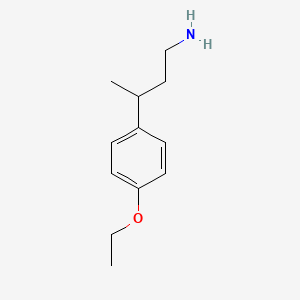
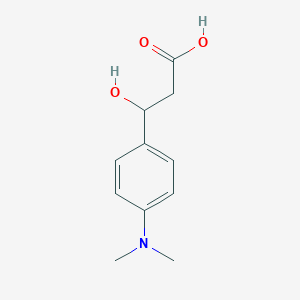
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)

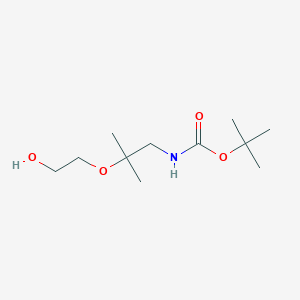
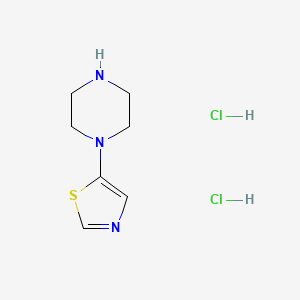
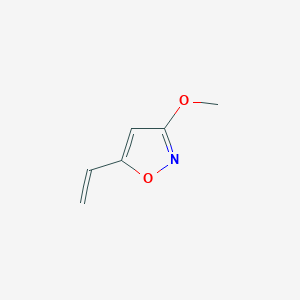
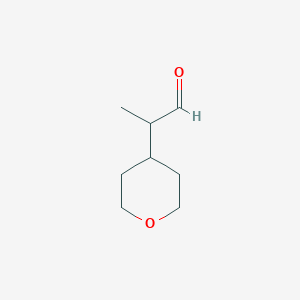

![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13544494.png)
